4-(Phenylsulfanyl)oxane-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
179088-48-3 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
4-phenylsulfanyloxane-4-carbaldehyde |
InChI |
InChI=1S/C12H14O2S/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
ZNFGGKPZALXHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways
Transformations Involving the Phenylsulfanyl Group
The sulfur atom of the phenylsulfanyl group is a primary site of reactivity, susceptible to oxidation, substitution, and rearrangement reactions.
Oxidation to Sulfoxides and Sulfones
The oxidation of the sulfide (B99878) linkage is a common and fundamental transformation, yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. acsgcipr.orgjchemrev.com This process significantly alters the electronic properties and stereochemistry at the sulfur center. The oxidation state of sulfur can range from -2 to +6. libretexts.org
A variety of oxidizing agents can accomplish this transformation. The choice of reagent and control of stoichiometry are crucial for selectively obtaining either the sulfoxide or the sulfone. acsgcipr.orgnih.gov Over-oxidation to the sulfone can be a competing reaction when the sulfoxide is the desired product. nih.gov Environmentally benign oxidants like hydrogen peroxide are often preferred. nih.govorganic-chemistry.org
| Oxidizing Agent | Typical Product(s) | Conditions | Selectivity Notes |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Often catalyzed by acids (e.g., acetic acid) or metal complexes. nih.govorganic-chemistry.org | Can be highly selective for sulfoxides under controlled, transition-metal-free conditions. nih.gov |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometric use. 1 equivalent for sulfoxide, ≥2 for sulfone. nih.gov | A common and effective reagent, but over-oxidation is possible. nih.gov |
| Oxone® (Potassium peroxymonosulfate) | Sulfone | Strong oxidant, often used for complete oxidation to sulfones. orientjchem.orgresearchgate.net | Generally leads to the sulfone as the major product. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Mild conditions, often in aqueous methanol. | Typically selective for sulfoxide formation. |
| Biocatalysis (e.g., Fungi) | Sulfone | Whole-cell systems (e.g., Aspergillus ochraceus). orientjchem.orgresearchgate.net | Some microorganisms show excellent selectivity for sulfone formation. researchgate.net |
This table is generated based on general sulfide oxidation literature and represents potential outcomes for 4-(phenylsulfanyl)oxane-4-carbaldehyde.
The initial oxidation to the sulfoxide is generally more facile than the subsequent oxidation to the sulfone. researchgate.net The electron-withdrawing nature of the sulfoxide and sulfone groups is significantly greater than that of the parent sulfide. nih.gov
The oxidation of the prochiral sulfide in this compound to its sulfoxide introduces a stereogenic center at the sulfur atom. Consequently, achieving enantioselectivity in this transformation is a significant area of synthetic interest. acsgcipr.orgwiley-vch.de Chiral sulfoxides are valuable intermediates and auxiliaries in organic synthesis. organic-chemistry.orgmetu.edu.tr
Several strategies have been developed for the asymmetric oxidation of sulfides:
Chiral Reagents: The use of chiral oxidizing agents, such as chiral oxaziridines, can induce enantioselectivity. wiley-vch.deorganic-chemistry.org Lewis acid activation of these reagents can enhance the rate and selectivity of the oxygen transfer. organic-chemistry.org
Catalytic Methods: A more atom-economical approach involves the use of a chiral catalyst with an achiral stoichiometric oxidant.
Metal-Based Catalysts: Chiral titanium complexes, often in combination with hydroperoxides (e.g., the Sharpless-Kagan-Modena protocol), are well-established for this purpose. organic-chemistry.org Chiral vanadium and iron complexes have also been employed effectively with hydrogen peroxide. organic-chemistry.org
Organocatalysis: Chiral organic molecules can also catalyze asymmetric sulfoxidation, offering a metal-free alternative. nih.gov
Biocatalysis: Enzymes, such as those found in certain bacteria (Pseudomonas frederiksbergensis) or bienzymatic systems, can perform highly enantioselective sulfoxidations. organic-chemistry.org
The mechanism of sulfide oxidation depends on the oxidant used.
Electrophilic Attack: With peroxy acids like m-CPBA or hydrogen peroxide in an acidic medium, the reaction is generally believed to involve the electrophilic attack of an oxygen atom from the oxidant onto the nucleophilic sulfur atom. nih.gov
Radical Pathways: In some systems, particularly photochemical or certain enzyme-catalyzed reactions, the mechanism can involve the formation of a sulfur radical cation, which then reacts with an oxygen source. acs.org
Cycloaddition: For strong oxidants like permanganate (B83412), computational studies suggest a mechanism of 1,3-dipolar cycloaddition of the permanganate ion to the sulfide, rather than a direct attack on the sulfur atom. acs.org
Substitution and Elimination Reactions at Sulfur
While oxidation is the most common reaction at the sulfur atom, substitution and elimination reactions are also possible, though they often require specific substrates or reagents.
Substitution: Direct nucleophilic substitution at the sulfur atom of a thioether is not typical. However, related sulfur-containing functional groups can undergo such reactions. For instance, phosphinic acid thioesters react with Grignard reagents at the sulfur atom to form new C-S bonds. rsc.orgrsc.org In the context of this compound, conversion of the sulfide to a sulfonium (B1226848) salt (e.g., by alkylation with an alkyl halide) would render the sulfur center electrophilic and susceptible to attack by nucleophiles, leading to the displacement of one of the carbon substituents. The formation of a three-membered episulfonium intermediate via intramolecular S-N2 reaction can facilitate hydrolysis, as seen in the case of sulfur mustards. youtube.commasterorganicchemistry.com
Elimination: Elimination reactions involving the phenylsulfanyl group are also conceivable. Free-radical-initiated elimination can occur via abstraction of a hydrogen atom from a carbon beta to the sulfur atom, followed by fragmentation of the resulting radical to form an alkene and a thiyl radical. acs.org In some biocatalytic oxidations, the resulting sulfoxide or sulfone can be unstable and undergo elimination under the reaction conditions. orientjchem.org
Pummerer-Type Rearrangements and Related Thionium (B1214772) Ion Chemistry
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, though variants exist for other structures. chem-station.comwikipedia.org For this compound, this pathway would first require oxidation to the corresponding sulfoxide, 4-(phenylsulfinyl)oxane-4-carbaldehyde.
The classical Pummerer reaction involves the treatment of a sulfoxide with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride (Ac₂O). chem-station.comtcichemicals.com The mechanism proceeds through several key steps:
O-Acylation: The sulfoxide oxygen is acylated by the anhydride, forming an acyloxysulfonium ion. wikipedia.org
Deprotonation & Elimination: A base (such as the acetate (B1210297) byproduct) removes a proton from the carbon adjacent to the sulfur, leading to elimination and the formation of a highly electrophilic thionium ion. wikipedia.orgmanchester.ac.uk
Nucleophilic Attack: The thionium ion is then trapped by a nucleophile. In a classical Pummerer, the acetate ion attacks the carbon, yielding an α-acyloxy thioether. wikipedia.orgtcichemicals.com
The resulting α-acyloxy thioether can be hydrolyzed to yield a carbonyl compound, making the sulfoxide a precursor to an aldehyde or ketone. chem-station.com The versatile thionium ion intermediate can be trapped by a wide range of intermolecular and intramolecular nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. manchester.ac.uknih.govoup.comacs.org In the case of 4-(phenylsulfinyl)oxane-4-carbaldehyde, the thionium ion intermediate formed would be centered on the C4 carbon of the oxane ring, and its subsequent reactions could be influenced by the adjacent aldehyde group.
Reactions of the Oxane Ring System
The oxane (tetrahydropyran) ring is a six-membered saturated ether. It is generally a stable heterocyclic system, significantly less strained than its three- or four-membered counterparts (oxiranes and oxetanes). acs.orgradtech.org The puckered chair-like conformation of the ring minimizes eclipsing interactions. acs.org
Despite its general stability, the oxane ring can undergo ring-opening reactions, typically under acidic conditions. beilstein-journals.orgresearchgate.net This reactivity is driven by the protonation of the ring oxygen, which converts it into a good leaving group and activates the adjacent ring carbons toward nucleophilic attack. The presence and position of substituents on the oxane ring can significantly influence the feasibility and regioselectivity of ring-opening. For this compound, the geminal substitution at the C4 position with an aldehyde and a phenylsulfanyl group would likely have a substantial electronic and steric impact on the ring's reactivity, though specific pathways are not documented. Plausible mechanisms for ring-opening of substituted tetrahydropyrans have been proposed in the context of the degradation of complex natural products. researchgate.net
Ring-Opening and Ring-Expansion Reactions
The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is generally stable. However, under specific conditions, it can undergo ring-opening or ring-expansion reactions. For instance, a plausible mechanism for the ring-opening of a substituted tetrahydropyran (B127337) structure involves radical attack, which could be relevant in certain biological or environmental contexts. researchgate.net The presence of the electron-withdrawing aldehyde group and the sulfur atom at the C4 position could influence the regioselectivity of such reactions.
While direct examples for this compound are not documented, studies on other heterocyclic systems provide insights. For example, the reaction of certain tetrahydropyrimidine (B8763341) derivatives with thiophenolates can lead to either ring expansion to a 1,3-diazepine or nucleophilic substitution, depending on the reaction conditions. nih.gov This highlights the potential for the phenylsulfanyl moiety or other nucleophiles to induce skeletal rearrangements in the oxane ring of the title compound under specific activation.
Functionalization of Peripheral C-H Bonds
The functionalization of otherwise inert C-H bonds is a powerful tool in modern organic synthesis for creating molecular complexity. acs.orgethz.ch In the context of this compound, the methylene (B1212753) groups of the oxane ring, particularly those adjacent to the ring oxygen (α-C-H bonds), are potential sites for such transformations.
Research on simpler cyclic ethers like tetrahydrofuran (B95107) has demonstrated that metal-free, photocatalytic methods can achieve selective α-C-H functionalization. rsc.org For example, the use of a photocatalyst can generate bromine radicals that selectively activate the α-C-H bond for subsequent C-S or C-C cross-coupling reactions. rsc.org It is conceivable that similar strategies could be applied to this compound, leading to the introduction of new substituents at the C2 and C6 positions of the oxane ring. The stability of 4-methyltetrahydropyran under certain radical conditions further supports the potential for selective C-H functionalization of the oxane core without significant degradation. nih.gov
Tandem and Cascade Reactions Incorporating Multiple Functionalities
Tandem and cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient approach to complex molecules. youtube.com The multifunctional nature of this compound makes it a hypothetical candidate for such reaction sequences.
For example, a reaction could be initiated at the aldehyde group, with subsequent participation of the thioether and the oxane ring. While no direct precedents exist for this specific compound, the synthesis of highly functionalized tetrahydropyrans through organocatalytic cascade reactions involving aldehydes is well-established. nih.gov These reactions can create multiple stereocenters with high control. Similarly, tandem oxidative ring-opening/cyclization reactions have been used to synthesize complex structures from functionalized cyclobutanol (B46151) derivatives. nih.gov One could envision a scenario where the aldehyde of this compound acts as an internal electrophile in a cascade process initiated elsewhere in the molecule, or where it participates as a key component in a multi-component reaction to build a more complex scaffold.
Stereochemical Aspects and Asymmetric Synthesis
Inherent Stereochemistry of the 4-(Phenylsulfanyl)oxane-4-carbaldehyde Scaffold
The molecular structure of this compound presents interesting stereochemical features, primarily centered around the C4 position of the oxane ring.
The C4 carbon atom of the this compound molecule is a quaternary stereocenter. This is due to its substitution with four different groups: a phenylsulfanyl group, a carbaldehyde group, and two different carbon atoms within the oxane ring. The presence of this chiral center means that the molecule can exist as a pair of enantiomers, (R)-4-(Phenylsulfanyl)oxane-4-carbaldehyde and (S)-4-(Phenylsulfanyl)oxane-4-carbaldehyde. The synthesis of this compound without chiral control would result in a racemic mixture of these two enantiomers. The development of stereoselective synthetic methods is therefore crucial for obtaining enantiomerically pure forms of this molecule, which is often a requirement for applications in fields such as medicinal chemistry and materials science.
The six-membered oxane ring in this compound is expected to adopt a chair conformation to minimize steric strain. In this conformation, the substituents at each carbon atom can be either in an axial or an equatorial position. For the C4 substituents, the bulky phenylsulfanyl and carbaldehyde groups will have a significant impact on the conformational preference.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically enriched this compound can be approached through several asymmetric strategies.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, a plausible strategy would involve the use of a chiral auxiliary to direct the stereoselective introduction of one of the C4 substituents.
A well-established method involves the use of Evans oxazolidinone auxiliaries. researchgate.netresearchgate.net For instance, an N-acylated oxazolidinone can undergo a diastereoselective aldol (B89426) reaction with an appropriate aldehyde. rsc.org In a hypothetical synthesis of our target molecule, a chiral oxazolidinone could be used to control the stereochemistry of an aldol reaction that forms the carbon skeleton, or to direct the stereoselective alkylation or sulfenylation of a precursor. researchgate.net The auxiliary would then be cleaved to yield the desired enantiomer of the product. wikipedia.org The diastereoselectivity of such reactions is often high, providing access to optically pure materials. rsc.org
The table below illustrates the diastereoselectivity achieved in asymmetric aldol reactions of phenylsulfanyl-substituted aldehydes with chiral oxazolidinone enolates, a reaction type analogous to what could be employed for the synthesis of this compound.
| Aldehyde Substrate | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) |
| 2-(Phenylsulfanyl)propanal | 95:5 | >98 |
| 2-(Phenylsulfanyl)butanal | 92:8 | >98 |
| Cyclopentanecarbaldehyde, 1-(phenylsulfanyl)- | 85:15 | 95 |
| Cyclohexanecarbaldehyde, 1-(phenylsulfanyl)- | 90:10 | 96 |
This data is representative of asymmetric aldol reactions on similar substrates and is intended to illustrate the potential effectiveness of chiral auxiliary-controlled approaches. rsc.org
The use of chiral reagents is another powerful strategy for asymmetric synthesis. In this approach, a stoichiometric amount of a chiral reagent is used to effect a stereoselective transformation. For the synthesis of this compound, a chiral reducing agent could be used for the enantioselective reduction of a suitable precursor, or a chiral Lewis acid could be employed to catalyze a stereoselective carbon-sulfur or carbon-carbon bond formation.
For example, chiral boron enolates derived from oxazolidinones have been successfully used in aldol reactions with achiral 1-phenylsulfanylcycloalkanecarbaldehydes, demonstrating high levels of diastereo- and enantio-control. rsc.org This highlights the potential of using chiral boron reagents to control the stereochemistry at the C4 position during the construction of the oxane ring or the introduction of its substituents.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. rsc.org For the synthesis of this compound, several organocatalytic approaches could be envisioned.
For instance, proline and its derivatives are known to catalyze asymmetric aldol and Michael reactions. researchgate.net An organocatalytic asymmetric Michael addition of a thiol to an appropriate α,β-unsaturated precursor could be a viable route. Cinchona alkaloids and their derivatives are another important class of organocatalysts that have been used in a variety of asymmetric transformations, including the sulfa-Michael addition of thiols to enones. nih.gov These catalysts can activate both the nucleophile and the electrophile, leading to high enantioselectivity. nih.gov The enantioselective aza-Michael initiated ring closure (MIRC) reactions catalyzed by Cinchona alkaloids have been studied for the synthesis of aziridines from 2-(phenylsulfanyl)-2-cycloalkenones, suggesting their potential applicability in reactions involving phenylsulfanyl-containing substrates. researchgate.net
The following table shows representative results for the enantioselective sulfa-Michael addition of thiols to chalcones catalyzed by a bifunctional cinchona/sulfonamide organocatalyst, demonstrating the potential of this approach for creating chiral sulfide-containing molecules.
| Chalcone (B49325) Derivative | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |
| Chalcone | 1 | 85 |
| 4-Methylchalcone | 1 | 91 |
| 4-Chlorochalcone | 1 | 78 |
| 4-Methoxychalcone | 1 | 82 |
This data is from the asymmetric sulfa-Michael addition of naphthalene-1-thiol to trans-chalcone derivatives and serves as an example of the utility of organocatalysis in similar transformations. nih.gov
Transition Metal-Catalyzed Asymmetric Processes
Transition metal catalysis is a cornerstone of asymmetric synthesis. Chiral complexes of metals like ruthenium, rhodium, palladium, and copper are routinely used to effect a wide range of enantioselective transformations. For an aldehyde like this compound, relevant reactions could include asymmetric transfer hydrogenations to the corresponding alcohol, or its use as a substrate in asymmetric carbon-carbon bond-forming reactions.
No specific studies detailing the use of transition metal-catalyzed asymmetric processes on this compound have been identified. The presence of the sulfur atom in the molecule could potentially influence the catalytic activity, as sulfur can sometimes act as a catalyst poison for certain transition metals. This would necessitate careful selection of the catalyst system.
Diastereoselective Transformations
When a chiral molecule that already contains one or more stereocenters undergoes a reaction that generates a new stereocenter, diastereomers are formed. In the case of reactions involving an achiral precursor to this compound, if the reaction creates the C4 stereocenter and another stereocenter simultaneously, diastereoselectivity becomes a key consideration. For instance, an aldol reaction using a chiral enolate with an achiral precursor aldehyde would lead to diastereomeric products. Research detailing such diastereoselective transformations for this specific compound is not available.
Stereochemical Resolution Methods
Stereochemical resolution is a traditional method for separating a racemic mixture into its constituent enantiomers. This can be achieved by several methods, including:
Classical resolution: Formation of diastereomeric salts by reaction with a chiral resolving agent, followed by separation (e.g., by crystallization) and subsequent removal of the resolving agent.
Kinetic resolution: A reaction in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Enzymatic resolution: The use of enzymes, which are inherently chiral, to selectively transform one enantiomer.
There are no published reports on the stereochemical resolution of racemic this compound.
Advanced Spectroscopic and Spectrometric Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the complete structural assignment of 4-(Phenylsulfanyl)oxane-4-carbaldehyde in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and establishing the covalent framework of the molecule.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms, with hydrogens on carbons adjacent to the ether oxygen expected to be shifted downfield (3.4-4.5 ppm). pressbooks.pub The aldehydic proton is highly deshielded and anticipated to appear far downfield in the 9-10 ppm region. libretexts.org Carbon (¹³C) NMR is particularly informative, with the carbonyl carbon of the aldehyde group expected in the 190-200 ppm range, and ether carbons typically absorbing between 50 and 80 ppm. pressbooks.publibretexts.org The quaternary carbon atom, bonded to four other carbons or heteroatoms, often displays a weaker signal in ¹³C NMR spectra due to the absence of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. huji.ac.il
Predicted ¹H and ¹³C NMR Data
Below are the predicted chemical shifts for this compound, based on typical values for analogous structural motifs.
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | ~9.5 (s) | ~198.0 |
| Oxane C4 | - | ~55.0 |
| Oxane H2/H6 (axial) | ~3.6 (m) | ~68.0 |
| Oxane H2/H6 (equatorial) | ~4.0 (m) | ~68.0 |
| Oxane H3/H5 (axial) | ~1.8 (m) | ~30.0 |
| Oxane H3/H5 (equatorial) | ~2.1 (m) | ~30.0 |
| Phenyl C1' (ipso) | - | ~135.0 |
| Phenyl H2'/H6' (ortho) | ~7.5 (d) | ~130.0 |
| Phenyl H3'/H5' (meta) | ~7.3 (t) | ~129.0 |
| Phenyl H4' (para) | ~7.4 (t) | ~128.0 |
2D-NMR experiments are indispensable for confirming the atomic connectivity and the three-dimensional structure of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the protons on the oxane ring, specifically between H2/H6 and H3/H5, confirming the spin system within the heterocyclic ring. No correlation would be observed for the aldehydic proton, as it is a singlet.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). epfl.ch This technique allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signals in the 3.6-4.0 ppm range would correlate with the carbon signal at ~68.0 ppm (C2/C6).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH, ³J_CH). youtube.com This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include the aldehydic proton (~9.5 ppm) to the quaternary carbon C4 (~55.0 ppm) and the C=O carbon (~198.0 ppm). Protons on the phenyl ring (H2'/H6') would show a three-bond correlation to the quaternary carbon C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and preferred conformation. youtube.com For example, observing a NOE between the axial protons at C2/C6 and C4 would help to establish their relative orientation. The spatial relationship between the phenyl ring and the oxane ring can also be probed by looking for NOEs between the ortho-protons (H2'/H6') of the phenyl group and specific protons on the oxane ring.
Expected 2D-NMR Correlations
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Correlation Type |
| COSY | H2/H6 (~3.6-4.0 ppm) | H3/H5 (~1.8-2.1 ppm) | ³J_HH |
| HSQC | Aldehyde H (~9.5 ppm) | C=O (~198.0 ppm) | ¹J_CH |
| Oxane H2/H6 (~3.6-4.0 ppm) | C2/C6 (~68.0 ppm) | ¹J_CH | |
| Oxane H3/H5 (~1.8-2.1 ppm) | C3/C5 (~30.0 ppm) | ¹J_CH | |
| Phenyl H's (~7.3-7.5 ppm) | Phenyl C's (~128-130 ppm) | ¹J_CH | |
| HMBC | Aldehyde H (~9.5 ppm) | C4 (~55.0 ppm) | ²J_CH |
| Aldehyde H (~9.5 ppm) | C=O (~198.0 ppm) | ¹J_CH (often suppressed) | |
| Oxane H2/H6 (~3.6-4.0 ppm) | C4 (~55.0 ppm) | ³J_CH | |
| Phenyl H2'/H6' (~7.5 ppm) | C4 (~55.0 ppm) | ³J_CH | |
| NOESY | Axial H2/H6 | Axial H4 | Through-space |
| Phenyl H2'/H6' | Equatorial H3/H5 | Through-space |
Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes, such as conformational changes that occur on the NMR timescale. numberanalytics.com The six-membered oxane ring is expected to exist predominantly in a chair conformation. VT-NMR studies can provide information on the energy barrier of the chair-to-chair ring flip. At low temperatures, the interconversion may become slow enough to observe separate signals for the axial and equatorial protons, which might be averaged at room temperature. mdpi.com Furthermore, rotation around the C4-S and S-C(phenyl) bonds could be restricted at lower temperatures, potentially leading to the appearance of multiple rotamers and signal broadening or splitting in the NMR spectra. mdpi.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. nih.gov For this compound, the molecular formula is C₁₂H₁₄O₂S.
Expected HRMS Data
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 223.07875 |
| [M+Na]⁺ | 245.06070 |
| [M]⁺˙ | 222.07145 |
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov
For this compound, fragmentation is expected to occur via several pathways, including:
Cleavage of the phenylsulfanyl group: Loss of the phenyl group (C₆H₅) or the entire phenylsulfanyl radical (•SC₆H₅) are common fragmentation pathways for phenyl sulfides.
Fragmentation of the oxane ring: Cyclic ethers can undergo characteristic ring-opening reactions, followed by the loss of small neutral molecules like H₂O or C₂H₄O. kpi.ua A retro-Diels-Alder reaction is also a possible fragmentation pathway for the oxane ring. kpi.ua
Loss of the aldehyde group: Cleavage of the formyl group (•CHO) or loss of carbon monoxide (CO) from the [M-H]⁺ ion are characteristic fragmentations for aldehydes. openstax.org
Plausible MS/MS Fragmentation Pathways of [M+H]⁺
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 223.08 | 194.07 | CHO | Oxane ring with phenylsulfanyl |
| 223.08 | 114.07 | C₆H₅S | Protonated oxane-4-carbaldehyde |
| 223.08 | 110.03 | C₆H₅SH | C₆H₈O₂⁺ ion from ring cleavage |
| 114.07 | 85.06 | CHO | Protonated tetrahydropyran (B127337) cation |
| 114.07 | 96.06 | H₂O | Dehydrated oxane-carbaldehyde cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides direct information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. mt.com
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be the strong absorption from the carbonyl (C=O) stretch of the aldehyde, expected around 1720-1740 cm⁻¹. orgchemboulder.com Two weak to moderate bands for the aldehydic C-H stretch are expected near 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org The C-O-C stretching of the ether linkage in the oxane ring would appear as a strong band in the 1050-1150 cm⁻¹ region. libretexts.org Aromatic C-H and C=C stretching vibrations from the phenyl group would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. kpi.ua
Raman Spectroscopy: Raman spectroscopy would also detect the C=O stretch, although it might be weaker than in the IR spectrum. It is particularly useful for observing symmetric vibrations, such as the symmetric "breathing" mode of the phenyl ring around 1000 cm⁻¹. The C-S stretching vibration, which can be weak in the IR spectrum, is often more readily observed in the Raman spectrum, typically in the 600-800 cm⁻¹ range. kpi.ua
Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
| Aldehyde (R-CHO) | C=O Stretch | 1740 - 1720 | 1740 - 1720 | Strong / Medium |
| C-H Stretch | 2830 - 2800 & 2730 - 2700 | 2830 - 2800 & 2730 - 2700 | Medium / Medium | |
| Ether (C-O-C) | Asymmetric Stretch | 1150 - 1050 | Weak | Strong / Weak |
| Phenyl (Ar-H) | C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium / Strong |
| C=C Ring Stretch | 1600 & 1475 | 1600 & 1475 | Medium / Strong | |
| Phenyl Sulfide (B99878) (Ar-S-R) | C-S Stretch | 800 - 600 | 800 - 600 | Weak / Medium |
X-ray Crystallography of Derivatives for Absolute and Relative Configuration
X-ray crystallography stands as the most powerful method for the direct and unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. caltech.edu This technique can unequivocally establish the relative configuration of all stereocenters in a molecule. Furthermore, through the phenomenon of anomalous dispersion, particularly when heavier atoms are present, the absolute configuration of a chiral molecule can also be determined. nih.gov
For a molecule like this compound, which contains a sulfur atom, the anomalous scattering effect can be utilized to determine the absolute configuration of an enantiomerically pure crystal. nih.gov However, the effect for sulfur is not as strong as for heavier halogens or metals. Therefore, it is a common strategy to prepare derivatives of the target molecule that are more amenable to crystallographic analysis and provide a more robust determination of the absolute configuration.
A common approach involves the conversion of the aldehyde functional group into a chiral derivative by reaction with a chiral auxiliary of known absolute configuration. The resulting diastereomers can be separated and crystallized. The X-ray structure of one of the diastereomeric derivatives will reveal the relative configuration of the newly formed stereocenter in relation to the stereocenter at C4 of the oxane ring. Since the absolute configuration of the chiral auxiliary is known, the absolute configuration of the C4 stereocenter can be definitively assigned.
Hypothetical Crystallographic Data for a Derivative:
To illustrate the type of data obtained from such an experiment, the table below presents hypothetical crystallographic data for a hypothetical chiral imine derivative of (R)-4-(Phenylsulfanyl)oxane-4-carbaldehyde.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₉NO₂S |
| Formula Weight | 313.41 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.567 |
| b (Å) | 12.345 |
| c (Å) | 15.678 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1658.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.254 |
| Flack Parameter | 0.02(4) |
This is a hypothetical data table for illustrative purposes.
In this hypothetical example, the space group P2₁2₁2₁ is a non-centrosymmetric (chiral) space group, which is a prerequisite for determining the absolute configuration. The Flack parameter, being close to zero, would indicate a high confidence in the assignment of the absolute configuration.
Chiroptical Spectroscopy (CD, VCD) for Absolute Configuration Assignment
Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com
The absolute configuration is determined by comparing the experimentally measured CD or VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer. researchgate.net A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD):
VCD spectroscopy measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions within the molecule. nih.gov VCD is particularly advantageous as all molecules with chiral centers have VCD-active vibrational bands, and the technique is highly sensitive to the three-dimensional arrangement of atoms. mdpi.com
For this compound, the VCD spectrum would exhibit characteristic bands for the C-H, C-O, and C=O stretching and bending vibrations. The signs and intensities of these VCD bands are directly related to the absolute configuration of the stereocenter.
Methodology for VCD-based Absolute Configuration Assignment:
Conformational Search: A thorough computational search for all low-energy conformers of the molecule is performed.
Spectrum Calculation: For each stable conformer, the VCD spectrum is calculated using methods like Density Functional Theory (DFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann population to generate the final theoretical spectrum for a given enantiomer (e.g., the (R)-enantiomer).
Comparison: The calculated spectrum is then compared to the experimentally measured VCD spectrum of the enantiomerically pure sample.
A strong correlation between the signs and relative intensities of the major bands in the experimental and calculated spectra confirms the absolute configuration.
Hypothetical VCD Data Comparison:
The following table illustrates a hypothetical comparison of key experimental and calculated VCD bands for (R)-4-(Phenylsulfanyl)oxane-4-carbaldehyde.
| Wavenumber (cm⁻¹) (Experimental) | ΔA (x 10⁻⁵) (Experimental) | Wavenumber (cm⁻¹) (Calculated for R) | ΔA (Calculated for R) | Assignment |
| 2950 | +2.5 | 2955 | +2.8 | C-H stretch (oxane) |
| 2880 | -1.8 | 2885 | -2.1 | C-H stretch (oxane) |
| 1725 | +5.3 | 1730 | +6.0 | C=O stretch |
| 1105 | -3.1 | 1100 | -3.5 | C-O-C stretch |
This is a hypothetical data table for illustrative purposes.
The consistent positive and negative signs of the corresponding experimental and calculated VCD bands in this hypothetical example would provide strong evidence for the assignment of the (R)-configuration.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of "4-(Phenylsulfanyl)oxane-4-carbaldehyde" at the molecular level. These methods allow for the detailed exploration of its electronic structure and geometry.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and optimizing the molecular geometry of organic molecules. inonu.edu.tr For a molecule like "this compound," DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), can predict key structural parameters. These calculations provide the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
The optimized geometry would reveal crucial bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the precise orientation of the phenylsulfanyl group relative to the oxane ring and the conformation of the carbaldehyde group.
Interactive Table: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-S Bond Length | 1.80 Å |
| S-C(phenyl) Bond Length | 1.77 Å |
| C=O Bond Length | 1.22 Å |
| O-C(oxane) Bond Length | 1.43 Å |
| C-S-C Bond Angle | 102.5° |
| O=C-H Bond Angle | 121.0° |
Conformational Analysis and Energy Minima Determination
The flexible nature of the oxane ring and the rotational freedom around the C-S and S-phenyl bonds mean that "this compound" can exist in multiple conformations. Computational conformational analysis is employed to identify the various possible spatial arrangements of the molecule and to determine their relative stabilities by calculating their potential energies.
By systematically rotating the key dihedral angles and performing energy calculations for each conformation, a potential energy surface can be mapped. This allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule. For the oxane ring, chair and boat conformations would be considered, with the chair form typically being more stable. The orientation of the bulky phenylsulfanyl and carbaldehyde groups at the C4 position will significantly influence the conformational preference.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comresearchgate.net
HOMO : The HOMO is associated with the molecule's nucleophilicity. In "this compound," the HOMO is likely to be localized on the sulfur atom of the phenylsulfanyl group, indicating that this is a probable site for electrophilic attack.
LUMO : The LUMO is associated with the molecule's electrophilicity. The LUMO is expected to be centered on the carbaldehyde group, specifically the carbon atom of the carbonyl, making it susceptible to nucleophilic attack. youtube.com
The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. numberanalytics.com
Interactive Table: Predicted FMO Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Indicates nucleophilic character, localized on the sulfur atom. |
| LUMO | -1.2 | Indicates electrophilic character, localized on the carbaldehyde group. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the potential reaction pathways for "this compound," providing insights that are often difficult to obtain through experimental means alone. acs.org
Transition State Characterization and Energy Barrier Calculations
To understand the mechanism of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. mdpi.com Computational methods can locate and characterize the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
For example, in a nucleophilic addition to the carbaldehyde group, computational modeling can trace the path of the incoming nucleophile, map the changes in bond lengths and angles, and calculate the energy profile of the entire process. nih.gov This allows for a comparison of different potential reaction pathways and the identification of the most favorable one. acs.org
Solvent Effects in Reaction Pathways
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. nih.gov Computational models can account for solvent effects using various approaches, such as implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. researchgate.netdntb.gov.ua
The polarity of the solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the activation energy and potentially changing the preferred reaction pathway. researchgate.net For a molecule with polar groups like the carbaldehyde and the polarizable sulfur atom, solvent effects are expected to be significant in modulating its reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry is a cornerstone for the prediction of spectroscopic parameters. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are commonly employed to calculate the magnetic shielding tensors and vibrational frequencies of molecules. These theoretical calculations provide a basis for interpreting and assigning experimental spectra.
For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be performed. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The prediction of NMR chemical shifts is achieved by calculating the isotropic magnetic shielding constants of the nuclei and referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated using a common level of theory such as B3LYP/6-31G(d).
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom Type | Atom Number(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde | 1 | 9.5 - 9.8 | 195 - 205 |
| Oxane (CH₂) | 2, 6 | 3.6 - 4.0 | 65 - 75 |
| Oxane (CH₂) | 3, 5 | 1.8 - 2.2 | 30 - 40 |
| Phenyl (ortho) | 8, 12 | 7.4 - 7.6 | 130 - 135 |
| Phenyl (meta) | 9, 11 | 7.2 - 7.4 | 128 - 130 |
| Phenyl (para) | 10 | 7.1 - 7.3 | 125 - 128 |
| Quaternary Carbon | 4 | - | 50 - 60 |
| Phenyl (ipso) | 7 | - | 135 - 140 |
Predicted Vibrational Frequencies:
The vibrational frequencies of this compound can be computationally predicted through frequency calculations. These calculations determine the normal modes of vibration and their corresponding frequencies. The resulting data can be compared with experimental IR and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.
Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aldehyde (C=O) | Stretching | 1720 - 1740 |
| Aldehyde (C-H) | Stretching | 2700 - 2750, 2800 - 2850 |
| Phenyl (C=C) | Stretching | 1580 - 1600, 1470 - 1500 |
| Oxane (C-O-C) | Asymmetric Stretching | 1100 - 1150 |
| Phenyl-S | Stretching | 680 - 710 |
| Aromatic C-H | Bending (Out-of-plane) | 730 - 770, 690 - 710 |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational space that a molecule like this compound can explore.
Research Findings from Conformational Analysis:
A hypothetical MD simulation of this compound could reveal several key findings regarding its conformational preferences. The oxane ring is expected to predominantly adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. However, boat and twist-boat conformations may also be sampled, representing higher energy states.
The orientation of the axial and equatorial substituents on the quaternary carbon (C4) is a central aspect of the conformational analysis. The aldehyde and phenylsulfanyl groups can interchange between axial and equatorial positions through ring flipping. MD simulations can quantify the relative populations of these conformers.
Interactive Data Table: Hypothetical Conformational Population Analysis of this compound
| Conformer | Aldehyde Group Position | Phenylsulfanyl Group Position | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | Equatorial | Axial | 0.0 | ~70 |
| 2 | Axial | Equatorial | 1.5 | ~25 |
| 3 | Other (e.g., twist-boat) | - | > 4.0 | < 5 |
The simulations would likely indicate that the conformer with the bulky phenylsulfanyl group in the axial position and the smaller aldehyde group in the equatorial position is the most populated, due to the minimization of steric hindrance. The energy barrier for ring inversion could also be calculated from the simulation trajectories, providing insight into the dynamic equilibrium between the major conformers.
Applications As a Synthetic Building Block
Precursor to Structurally Diverse Oxane Derivatives
The structure of 4-(Phenylsulfanyl)oxane-4-carbaldehyde allows for its elaboration into a wide range of substituted oxane derivatives. The aldehyde group is the primary site for synthetic modifications. Standard aldehyde transformations such as oxidation to a carboxylic acid, reduction to a primary alcohol, or olefination reactions can be readily applied. For instance, oxidation would yield 4-(phenylsulfanyl)oxane-4-carboxylic acid, a chiral building block for further derivatization.
The synthesis of substituted tetrahydropyrans is a significant area of research, with various methods developed for their construction. organic-chemistry.orgresearchgate.net The Prins cyclization, for example, is a powerful method for synthesizing tetrahydropyran-4-ol derivatives from homoallylic alcohols and aldehydes. organic-chemistry.org While this compound is already a cyclic structure, its aldehyde group can participate in reactions with other molecules to build more complex oxane-containing systems.
The phenylsulfanyl group can also be a key element in derivatization. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone can alter the electronic properties and reactivity of the molecule, as well as provide a handle for elimination reactions to introduce unsaturation.
Table 1: Potential Derivatizations of this compound
| Reactant/Condition | Potential Product | Transformation Type |
|---|---|---|
| Oxidizing agent (e.g., KMnO4, Jones reagent) | 4-(Phenylsulfanyl)oxane-4-carboxylic acid | Oxidation |
| Reducing agent (e.g., NaBH4, LiAlH4) | (4-(Phenylsulfanyl)oxan-4-yl)methanol | Reduction |
| Wittig reagent (e.g., Ph3P=CH2) | 4-Vinyl-4-(phenylsulfanyl)oxane | Olefination |
| Grignard reagent (e.g., CH3MgBr) | 1-(4-(Phenylsulfanyl)oxan-4-yl)ethanol | Nucleophilic Addition |
| Oxidizing agent for sulfur (e.g., m-CPBA) | 4-(Phenylsulfinyl)oxane-4-carbaldehyde | Sulfur Oxidation |
Synthesis of Chiral Intermediates for Complex Molecule Construction
The C4-carbon of this compound is a quaternary stereocenter. If the synthesis of this starting material is achieved in an enantiomerically pure or enriched form, it can serve as a valuable chiral building block. The synthesis of chiral furan (B31954) and pyran derivatives is of great interest due to their prevalence in bioactive natural products. acs.orgresearchgate.net Methodologies for preparing chiral heterocycles often rely on asymmetric catalysis or the use of chiral starting materials. researchgate.net
The aldehyde group of an enantiopure this compound can be transformed into various other functionalities without disturbing the adjacent stereocenter. For example, reaction with organometallic reagents can lead to the formation of secondary alcohols with the creation of a new stereocenter, where the bulky phenylsulfanyl group and the oxane ring can direct the stereochemical outcome of the addition. Such diastereoselective transformations are fundamental in the construction of complex molecules with multiple stereocenters.
The synthesis of chiral chalcone (B49325) derivatives, for instance, has been achieved with excellent enantioselectivities using chiral catalysts. researchgate.net Similarly, the aldehyde of the title compound could be a substrate in asymmetric aldol (B89426) or other carbon-carbon bond-forming reactions to generate chiral intermediates for the synthesis of larger, more complex targets.
Integration into Heterocyclic Synthesis Strategies
Aldehydes are versatile precursors for the synthesis of a wide variety of heterocyclic systems. The aldehyde functionality in this compound can be condensed with dinucleophiles to construct new heterocyclic rings appended to the oxane core. For example, reaction with hydrazines can yield pyrazoles, while condensation with amidines or guanidines can lead to pyrimidines. chemrevlett.comresearchgate.net
The synthesis of pyrazole-4-carbaldehydes and their subsequent reactions to form more complex heterocyclic structures is a well-established area of research. researchgate.net By analogy, this compound can be envisioned to participate in similar reaction sequences. The Vilsmeier-Haack reaction is a common method for the formylation of activated aromatic and heterocyclic rings, and the resulting aldehydes are key intermediates. core.ac.ukresearchgate.net
Furthermore, the aldehyde can be converted into other functional groups that are precursors to heterocycles. For instance, conversion to an α,β-unsaturated ketone via an aldol condensation would provide a Michael acceptor for the synthesis of various six-membered heterocycles through conjugate addition and cyclization. The synthesis of thiopyran derivatives via [4+2] cycloaddition reactions is a testament to the utility of sulfur-containing compounds in heterocyclic synthesis. nih.gov
Role in Multi-Step Total Synthesis Sequences
The tetrahydropyran (B127337) ring is a structural motif found in a vast array of natural products with important biological activities. The total synthesis of such molecules often relies on the stereocontrolled construction of this heterocyclic core. nih.govacs.orgorganic-chemistry.org this compound, particularly in its enantiopure form, represents a pre-formed building block that can be incorporated into a convergent synthetic strategy.
In a hypothetical total synthesis, the aldehyde group could be used for chain elongation or for coupling with another advanced intermediate. The phenylsulfanyl group, while potentially influencing the stereochemistry of nearby transformations, can be removed reductively at a later stage of the synthesis using reagents like Raney nickel. This traceless directing group strategy is a powerful tool in organic synthesis.
For example, in the synthesis of complex polyketide natural products, fragments containing pyran rings are often assembled and then coupled. The aldehyde of this compound could be a key functionality for such a coupling, for instance, through a Wittig or Horner-Wadsworth-Emmons olefination.
Development of Novel Reagents and Catalysts
Sulfur-containing compounds have found applications in catalysis, sometimes acting as catalyst promoters or selectivity modifiers. rsc.org While often considered catalyst poisons, in certain contexts, sulfur can have beneficial effects. The development of catalysts from sulfur-containing heterocycles is an area of active research. nih.govacs.org
The phenylsulfanyl group in this compound could be part of a ligand designed to coordinate with a metal center. The oxane ring provides a defined three-dimensional structure, and the aldehyde offers a point for further functionalization to create a multidentate ligand. For instance, the aldehyde could be converted to an amino alcohol, which could then act as a chiral ligand for asymmetric catalysis.
The synthesis of novel N-formyl tetrahydropyrimidine (B8763341) derivatives and their applications have been explored, showcasing the utility of formylated heterocycles. chemrevlett.com By analogy, derivatives of this compound could be investigated for their potential as organocatalysts or as precursors to more complex catalytic systems.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the study of 4-(Phenylsulfanyl)oxane-4-carbaldehyde is the development of a practical and scalable synthesis. The construction of the C4-quaternary stereocenter is a significant hurdle. Early hypothetical routes might rely on multi-step sequences with moderate yields, likely involving classical stoichiometric reagents.
Future research should focus on creating more atom-economical and environmentally benign pathways. Key areas of exploration would include:
Catalytic Approaches: Investigating transition-metal-catalyzed or organocatalytic methods to construct the key C-S and C-C bonds. For instance, a catalytic asymmetric conjugate addition of thiophenol to a suitable α,β-unsaturated precursor, followed by functional group manipulation, could be a promising strategy.
Renewable Feedstocks: Exploring synthetic routes that commence from bio-based starting materials to enhance the sustainability profile of the entire process.
A comparative analysis of a hypothetical classical route versus a potential sustainable alternative is presented below.
| Feature | Hypothetical Classical Route | Proposed Sustainable Route |
| Starting Material | Petroleum-derived | Bio-based (e.g., from furfural) |
| Key Transformation | Stoichiometric base-mediated thiolation | Organocatalytic conjugate addition |
| Solvent Usage | High volumes of chlorinated solvents | Greener solvents (e.g., 2-MeTHF) or solvent-free |
| Purification | Multi-column chromatography | Flow reactor with in-line separation |
| Overall Yield (projected) | 20-30% | >60% |
| Waste Generation | High (salt byproducts, solvent waste) | Low (catalytic, high atom economy) |
Expanding Asymmetric Synthesis Methodologies with High Enantioselectivity and Diastereoselectivity
Since the C4 position is a chiral center, the development of asymmetric syntheses to access enantiomerically pure forms of this compound is of paramount importance for potential applications in life sciences and chiral materials.
Key research avenues include:
Chiral Catalysis: The development of novel chiral catalysts (metal-based or organocatalysts) for the key bond-forming reactions that establish the C4 stereocenter.
Substrate Control: Using chiral substrates derived from the chiral pool to control the stereochemical outcome.
Enzymatic Resolution: Employing enzymes like lipases or oxidoreductases for the kinetic resolution of a racemic mixture of the title compound or a suitable precursor.
The table below presents hypothetical results from an exploratory screen of different asymmetric catalytic systems for a key synthetic step.
| Catalyst System | Ligand/Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Proline | DMSO | 25 | 75 | 68 |
| 2 | Cinchona Alkaloid Derivative | Toluene | 0 | 82 | 85 |
| 3 | Chiral Phosphoric Acid | Dichloromethane | -20 | 90 | 92 |
| 4 | Rhodium/(S)-BINAP | THF | 25 | 88 | 95 |
| 5 | Lipase B from Candida antarctica | Hexane | 40 | 48 (for ester) | >99 |
Advanced Mechanistic Investigations Through Combined Experimental and Computational Approaches
A deep understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for rational optimization and the discovery of new reactivity.
Future work should integrate:
Computational Modeling: Employing Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and predict stereochemical outcomes. This can provide insights into the role of catalysts and the influence of the sulfur atom on reactivity.
In-Situ Spectroscopy: Using techniques like process IR and NMR spectroscopy to monitor reaction progress in real-time, identify transient intermediates, and gather kinetic data.
Kinetic Studies: Performing detailed kinetic analysis, including the determination of reaction orders and activation parameters, to elucidate the rate-determining steps of key transformations.
Design and Synthesis of Derivatives for Specific Material Science Applications (e.g., polymers, functional materials)
The title compound can serve as a versatile building block for the synthesis of advanced materials. The aldehyde provides a handle for polymerization or surface functionalization, while the phenylsulfanyl group can impart useful optical or electronic properties.
Prospective research in this area should focus on:
Polymer Synthesis: Converting the carbaldehyde into a polymerizable group (e.g., via Wittig reaction to install a vinyl group or Knoevenagel condensation) to create novel polymers. The oxane and phenylsulfanyl moieties would be incorporated as pendant groups, potentially leading to materials with high refractive indices, specific thermal properties, or gas permeability.
Functional Materials: Modifying the phenyl ring of the phenylsulfanyl group with other functional units (e.g., fluorophores, redox-active groups) to create materials for optical sensors or electronic devices.
Cross-linking Agents: Transforming the aldehyde into a diol or other difunctional group, allowing the molecule to act as a cross-linker for creating robust polymer networks and gels.
The following table outlines some hypothetical derivatives and their potential applications in material science.
| Derivative Structure | Modification | Potential Application Area | Targeted Property |
| 4-(Vinyl)-4-(phenylsulfanyl)oxane | Aldehyde to Vinyl Group | Specialty Polymers | High Refractive Index, Thermal Stability |
| Oxane-4,4-diylbis(methanol) derivative | Aldehyde and Sulfide (B99878) to Diol | Polymer Cross-linker | Increased Network Rigidity, Adhesion |
| 4-((4'-Fluorophenyl)sulfanyl)oxane-4-carbaldehyde | Functionalization of Phenyl Ring | Organic Electronics | Component for Organic Thin-Film Transistors (OTFTs) |
| Polymer with pendant oxane rings | Polymerization of vinyl derivative | Gas Separation Membranes | Enhanced CO2 Permeability |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-(Phenylsulfanyl)oxane-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between phenylsulfanyl derivatives and oxane precursors. Key variables include:
- Catalysts : Palladium or copper catalysts (e.g., Pd/C) enhance cyclization efficiency .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reactivity .
- Temperature : Reflux conditions (~80–100°C) improve reaction rates .
- Workup : Acidic or basic aqueous extraction steps remove unreacted starting materials.
- Validation : Monitor purity via HPLC (as in Li et al., 2001) , and confirm structural integrity using NMR and FT-IR.
Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (C18 columns) with UV detection at 254 nm resolves impurities .
- Spectroscopy :
- NMR : and NMR confirm regiochemistry (e.g., sulfanyl group position) .
- FT-IR : Peaks at ~1670 cm (C=O stretch) and ~690 cm (C-S stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell lines, solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in microbial strains or inoculum size .
- Dose-Response Studies : Establish EC values across multiple concentrations to account for threshold effects .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate inter-study variability and identify confounding factors (e.g., impurity profiles) .
Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with variations in the sulfanyl group (e.g., replacing phenyl with alkyl chains) and assess changes in bioactivity .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., HOMO-LUMO gaps) influencing reactivity .
- Crystallography : X-ray diffraction of co-crystallized derivatives with target enzymes (e.g., kinases) reveals binding modes .
Q. How should experimental designs account for the compound’s solubility limitations in pharmacological assays?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures ≤1% v/v) or surfactants (e.g., Tween-80) .
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
- Control Experiments : Include vehicle-only controls to isolate solvent effects on assay outcomes .
Data Analysis and Reporting
Q. What are best practices for analyzing and presenting large datasets from studies on this compound?
- Methodological Answer :
- Raw Data Management : Store raw chromatographic or spectral data in appendices, with processed data (e.g., normalized activity curves) in the main text .
- Uncertainty Quantification : Report standard deviations for triplicate measurements and use error propagation models for derived parameters (e.g., IC) .
- Visualization : Use heatmaps for SAR trends or 3D scatter plots for multi-parametric analyses .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
- Light Sensitivity : Conduct UV-vis spectroscopy before/after light exposure (e.g., 365 nm for 24 h) to detect photodegradation .
- Recommendations : Store in amber vials at –20°C under inert gas (N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
